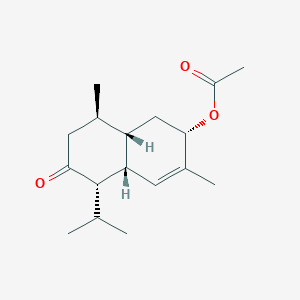

3-Acetoxy-4-cadinen-8-one

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S,4aR,5S,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,9-10,13-14,16-17H,7-8H2,1-5H3/t10-,13+,14+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLBGEPDNAWIIP-NKJUWPKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(C(=C2)C)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1C[C@@H](C(=C2)C)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Acetoxy-4-cadinen-8-one: A Technical Guide to Its Natural Sources, Distribution, and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and isolation of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this natural compound.

Natural Sources and Distribution

This compound is a sesquiterpenoid primarily isolated from the plant species Eupatorium adenophorum, also known as Ageratina adenophora. This invasive perennial herb, native to Mexico, has a wide global distribution and is particularly abundant in South and Southeast Asia.[1] The compound is a constituent of the plant's essential oil.

While Eupatorium adenophorum is the most frequently cited source, some chemical suppliers also list Derris indica (now Millettia pinnata) and plants of the Cyperus genus as potential sources. However, primary scientific literature detailing the isolation of this compound from these species is less common. A metabolomic study has suggested the presence of this compound in Cyperus esculentus and Cyperus rotundus.

The concentration of this compound in the essential oil of Eupatorium adenophorum can vary significantly depending on the geographical origin and the specific plant part analyzed.

Table 1: Quantitative Distribution of a Closely Related Sesquiterpenoid in the Essential Oil of Eupatorium adenophorum

| Plant Part | Percentage of 3-acetoxyamorpha-4,7(11)-dien-8-one in Essential Oil | Geographical Origin |

| Aerial Parts | 0.3% - 16.3% | Northern India |

| Inflorescences | 7.4% | Not Specified |

Note: The literature often refers to the closely related compound 3-acetoxyamorpha-4,7(11)-dien-8-one, which may be a synonym or a related cadinene sesquiterpene.[1][2]

Experimental Protocols: Isolation of Sesquiterpenoids from Eupatorium adenophorum

2.1. Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves, stems, and flowers) of Eupatorium adenophorum are collected.

-

Drying: The plant material is air-dried in the shade at room temperature to a constant weight.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for extraction.

2.2. Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Fractionation

-

Solvent Partitioning: The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The sesquiterpenoids, including this compound, are typically enriched in the less polar fractions like petroleum ether or chloroform.

2.4. Chromatographic Purification

-

Column Chromatography: The petroleum ether or chloroform fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC or HPLC: Fractions containing the target compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

2.5. Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biological Activity

The biological activity of purified this compound is not extensively documented in publicly available literature. However, crude extracts of Eupatorium adenophorum and other isolated sesquiterpenoids from this plant have demonstrated a range of pharmacological activities, including:

-

Cytotoxic Activity: Cadinane sesquiterpenes isolated from Eupatorium adenophorum have shown in vitro cytotoxicity against various cancer cell lines, including HCT-8 (human colon cancer), Bel-7402 (human liver cancer), and A2780 (human ovarian cancer).[3]

-

Anti-inflammatory and Analgesic Effects: Extracts of the plant have been traditionally used for their anti-inflammatory and analgesic properties.[1]

-

Antimicrobial and Antifungal Activity: The essential oil of Eupatorium adenophorum and its constituents have been reported to possess antimicrobial and antifungal properties.[1]

-

Insecticidal and Larvicidal Activity: Various compounds from the plant have shown insecticidal and larvicidal effects.[1]

Further research is required to specifically determine the biological activities and potential signaling pathway modulation of this compound.

Visualizations

Natural Distribution of this compound

Caption: Primary and potential natural sources of this compound.

Experimental Workflow for Isolation and Characterization

Caption: A generalized workflow for the isolation and characterization of this compound.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A new cadinane sesquiterpenoid from <i>Eupatorium adenophorum</i> and <i>α</i>-glycosidase and AChE inhibitory activities of a gossypetin acylglucoside - ProQuest [proquest.com]

Isolating 3-Acetoxy-4-cadinen-8-one from Eupatorium adenophorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one from the plant Eupatorium adenophorum, also known as Crofton weed. This document provides a comprehensive overview of the necessary experimental protocols, data presentation, and workflow visualizations to assist researchers in the successful isolation and identification of this natural compound. Eupatorium adenophorum is a well-documented source of various bioactive compounds, particularly sesquiterpenoids and cadinane derivatives.

Core Data Summary

The following tables provide a summary of the key information related to the compound and the isolation process.

Table 1: Compound Profile

| Property | Value |

| Compound Name | This compound |

| CAS Number | 923950-05-4[1][2] |

| Molecular Formula | C₁₇H₂₆O₃ |

| Compound Class | Cadinane Sesquiterpenoid |

| Natural Source | Eupatorium adenophorum[3][4][5] |

Table 2: Representative Spectroscopic Data for Cadinane-Type Sesquiterpenoids

| Spectroscopic Method | Representative Data |

| ¹H NMR (CDCl₃) | δ 0.8-1.2 (m, methyl groups), 1.5-2.5 (m, methylene and methine protons), 2.0-2.2 (s, acetyl methyl protons), 4.5-5.5 (m, olefinic and acetate-bearing methine protons) |

| ¹³C NMR (CDCl₃) | δ 15-25 (methyl carbons), 20-45 (methylene and methine carbons), 70-85 (acetate-bearing carbon), 120-140 (olefinic carbons), 170-175 (acetyl carbonyl carbon), 190-210 (ketone carbonyl carbon) |

| IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1735 (ester C=O stretch), ~1680 (α,β-unsaturated ketone C=O stretch), ~1240 (C-O stretch) |

| Mass Spec (EI-MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including loss of acetic acid (M-60) and other alkyl fragments. |

Note: The spectroscopic data presented is representative of cadinane-type sesquiterpenoids and should be used as a general guide for identification. Specific values for this compound should be determined experimentally.

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from Eupatorium adenophorum, compiled from established methods for isolating cadinane sesquiterpenoids from this plant.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and flowers) of Eupatorium adenophorum are collected.

-

Drying: The plant material is air-dried in the shade at room temperature for 7-10 days until brittle.

-

Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as petroleum ether or ethanol (95%). The extraction is typically carried out for 24-48 hours.

-

Solvent Removal: The solvent from the extract is removed under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.

Fractionation and Column Chromatography

-

Crude Extract Fractionation: The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a silica gel column (60-120 mesh) packed in a suitable non-polar solvent (e.g., n-hexane).

-

Elution Gradient: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. For example:

-

100% n-hexane

-

n-hexane : Ethyl Acetate (95:5)

-

n-hexane : Ethyl Acetate (90:10)

-

n-hexane : Ethyl Acetate (80:20)

-

n-hexane : Ethyl Acetate (50:50)

-

100% Ethyl Acetate

-

-

Fraction Collection: Fractions of a fixed volume (e.g., 50 mL or 100 mL) are collected sequentially.

Purification by Preparative Thin-Layer Chromatography (pTLC)

-

TLC Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2) to identify fractions containing the target compound. The spots on the TLC plate can be visualized under UV light or by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Fraction Pooling: Fractions with similar TLC profiles and showing a prominent spot corresponding to the expected polarity of this compound are pooled.

-

pTLC Purification: The pooled fractions are concentrated and subjected to preparative thin-layer chromatography (pTLC) on silica gel plates. The band corresponding to the target compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent (e.g., ethyl acetate or chloroform).

-

Final Purification: The solvent is evaporated to yield the purified this compound. The purity can be assessed by analytical TLC or HPLC.

Structure Elucidation

The structure of the isolated compound is confirmed through various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Detailed chromatographic purification process.

References

spectroscopic data of 3-Acetoxy-4-cadinen-8-one (NMR, MS)

Eupatorin, a sesquiterpenoid from Eupatorium adenophorum, was identified as 3-acetoxy-4-cadinen-8-one through spectroscopic analysis.

Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed data are presented below.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of the compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 299.1674 | 299.1672 | C₁₇H₂₄O₃Na |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.59 | m | |

| 2 | 1.83 | m | |

| 3 | 5.37 | dd | 11.5, 5.5 |

| 6 | 2.05 | m | |

| 7 | 1.48 | m | |

| 9 | 2.35 | m | |

| 10 | 1.28 | m | |

| 11 | 2.21 | m | |

| 12 | 0.95 | d | 7.0 |

| 13 | 0.83 | d | 7.0 |

| 14 | 1.25 | s | |

| 15 | 1.73 | s | |

| OAc | 2.08 | s |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| 1 | 45.2 | CH |

| 2 | 25.4 | CH₂ |

| 3 | 74.9 | CH |

| 4 | 134.1 | C |

| 5 | 129.8 | C |

| 6 | 40.8 | CH |

| 7 | 28.1 | CH |

| 8 | 212.1 | C |

| 9 | 49.8 | CH₂ |

| 10 | 41.5 | CH |

| 11 | 21.5 | CH |

| 12 | 21.6 | CH₃ |

| 13 | 15.9 | CH₃ |

| 14 | 22.1 | CH₃ |

| 15 | 17.0 | CH₃ |

| OAc (C=O) | 170.5 | C |

| OAc (CH₃) | 21.3 | CH₃ |

Experimental Protocols

Isolation of this compound

The air-dried and powdered aerial parts of Eupatorium adenophorum were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure. The residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel, followed by preparative thin-layer chromatography and purification by high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer. Chemical shifts were referenced to the solvent peaks of CDCl₃ (δH 7.26 and δC 77.16).

-

Mass Spectrometry: HRESIMS data was obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization source.

Logical Workflow for Compound Characterization

The following diagram illustrates the general workflow from plant material to the characterization of the isolated compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

chemical and physical properties of 3-Acetoxy-4-cadinen-8-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-4-cadinen-8-one is a naturally occurring sesquiterpenoid of the cadinane subclass, first identified in the invasive plant species Eupatorium adenophorum (also known as Ageratina adenophora). This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited specific research on this compound, this document also contextualizes its characteristics within the broader family of cadinene sesquiterpenes isolated from Eupatorium adenophorum, which have shown potential biological activities, including antifungal and cytotoxic effects. This guide aims to serve as a foundational resource for researchers interested in the further investigation and potential applications of this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound have been reported in various chemical databases. A summary of these properties is presented in Table 1 for clear reference. These values are primarily derived from computational models and initial characterizations.

| Property | Value | Source |

| CAS Number | 923950-05-4 | [1] |

| Molecular Formula | C₁₇H₂₆O₃ | [1] |

| Molecular Weight | 278.39 g/mol | [1] |

| Density | 1.0±0.1 g/cm³ | [1] |

| Boiling Point | 363.7±42.0 °C at 760 mmHg | [1] |

| Flash Point | 156.1±27.9 °C | |

| LogP | 3.42 |

Structure:

The chemical structure of this compound is characterized by a bicyclic cadinane skeleton, featuring a ketone group at position 8, an acetoxy group at position 3, and a double bond between carbons 4 and 5.

Spectroscopic Data

For illustrative purposes, the typical chemical shift ranges for key functional groups in related cadinene sesquiterpenes are provided in Table 2. These are general values and may not precisely correspond to this compound.

| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 0.7 - 1.3 | 15 - 25 |

| Methylene (CH₂) | 1.0 - 2.5 | 20 - 40 |

| Methine (CH) | 1.5 - 3.0 | 30 - 60 |

| Vinylic (C=CH) | 4.5 - 6.0 | 100 - 150 |

| Carbonyl (C=O) | - | 190 - 220 |

| Acetoxy (OCOCH₃) | 1.9 - 2.2 (CH₃), 4.5 - 5.5 (CHOAc) | 20-22 (CH₃), 169-172 (C=O) |

Experimental Protocols

Isolation of Cadinene Derivatives from Eupatorium adenophorum

While the specific protocol for the isolation of this compound from the original 1981 study by Bohlmann et al. is not detailed in recent literature, a general methodology for the extraction and isolation of cadinene sesquiterpenes from Eupatorium adenophorum can be outlined based on more recent studies on related compounds.[3][4][5]

Workflow for Isolation of Cadinene Sesquiterpenes:

Caption: General workflow for the isolation of cadinene sesquiterpenes.

Detailed Steps:

-

Plant Material and Extraction: The aerial parts of Eupatorium adenophorum are collected, air-dried, and ground into a fine powder. The powdered material is then subjected to extraction with a suitable organic solvent, such as ethanol or ethyl acetate, at room temperature for an extended period.[3]

-

Filtration and Concentration: The resulting mixture is filtered to remove the solid plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme might involve partitioning between n-hexane, chloroform, and ethyl acetate.

-

Chromatographic Purification: The fractions are then subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography on silica gel, using a gradient elution system of n-hexane and ethyl acetate. The collected fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Biological Activity

There is a lack of specific studies on the biological activity of this compound. However, research on other cadinene sesquiterpenes isolated from Eupatorium adenophorum suggests potential areas of interest.

Antifungal Activity

Several cadinene derivatives from E. adenophorum have demonstrated antifungal activity against various plant pathogenic fungi.[4][5] For instance, some studies have shown that these compounds can inhibit the growth of fungi such as Sclerotium rolfsii and Rhizoctonia solani.[4] The mechanism of action is not fully elucidated but may involve disruption of fungal cell membranes or inhibition of essential enzymes.

Cytotoxic Activity

Extracts of E. adenophorum and some of its isolated sesquiterpenoids have been reported to exhibit cytotoxic effects against various cancer cell lines in vitro.[6] This suggests that cadinene derivatives, potentially including this compound, could be investigated for their anticancer properties. The specific cellular targets and signaling pathways involved remain an area for future research.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the known activities of other cytotoxic natural products, a hypothetical signaling pathway that could be affected by cadinene sesquiterpenes is the apoptosis pathway.

Caption: Hypothetical apoptosis induction pathway.

Synthesis

To date, a specific total synthesis of this compound has not been reported in the literature. The synthesis of the cadinane skeleton is a complex challenge in organic chemistry due to the stereochemical complexity of the bicyclic system.

Future Directions

This compound represents an understudied natural product with potential for further scientific investigation. Key areas for future research include:

-

Re-isolation and Full Spectroscopic Characterization: A priority is the re-isolation of this compound from Eupatorium adenophorum to obtain comprehensive and modern spectroscopic data (1D and 2D NMR, HRMS, IR, etc.).

-

Biological Screening: The compound should be systematically screened for a range of biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.

-

Mechanism of Action Studies: For any confirmed biological activities, detailed studies should be undertaken to elucidate the mechanism of action at the molecular level.

-

Total Synthesis: The development of a total synthesis route would not only confirm the structure but also provide access to larger quantities of the compound for extensive biological evaluation and the synthesis of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a cadinane sesquiterpenoid with a defined chemical structure but limited available experimental data. Its presence in Eupatorium adenophorum, a plant known for producing a variety of bioactive sesquiterpenoids, suggests that this compound may also possess interesting biological properties. This technical guide consolidates the currently available information and highlights the significant opportunities for future research to fully characterize and potentially exploit the therapeutic or agrochemical potential of this natural product.

References

- 1. This compound | 923950-05-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cadinene Sesquiterpenoids: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of cadinene sesquiterpenoids, a diverse class of natural products with significant applications in the pharmaceutical and biotechnology sectors. The core of this pathway is the cyclization of farnesyl diphosphate (FPP), catalyzed by the enzyme (+)-δ-cadinene synthase. This document details the enzymatic steps, key intermediates, and regulatory aspects of cadinene biosynthesis. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the biochemical pathways and experimental workflows to support researchers in drug development and synthetic biology.

Introduction

Sesquiterpenoids are a large and diverse class of isoprenoids built from a 15-carbon precursor, farnesyl diphosphate (FPP). Among these, the cadinene subgroup of bicyclic sesquiterpenes is of particular interest due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The biosynthesis of cadinene sesquiterpenoids is a key area of study for the discovery of new therapeutic agents and for the development of engineered metabolic pathways for the sustainable production of these valuable compounds.

The central enzymatic step in this pathway is the conversion of the acyclic FPP into the bicyclic cadinene scaffold, a reaction catalyzed by (+)-δ-cadinene synthase (DCS). This enzyme belongs to the family of terpene cyclases, which are known for their ability to generate enormous structural diversity from a single precursor. Understanding the intricacies of this biosynthetic pathway is crucial for harnessing its potential in various applications.

The Biosynthetic Pathway of Cadinene Sesquiterpenoids

The biosynthesis of cadinene sesquiterpenoids originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. Three molecules of IPP are sequentially added to DMAPP to form the C15 intermediate, (2E,6E)-farnesyl diphosphate (FPP).

The key enzyme, (+)-δ-cadinene synthase (EC 4.2.3.13), then catalyzes the complex cyclization of FPP to form (+)-δ-cadinene. This reaction proceeds through a series of carbocationic intermediates, involving isomerization of FPP to nerolidyl diphosphate (NPP), followed by cyclization and rearrangement steps to yield the final cadinene skeleton[1]. The reaction requires a divalent metal cofactor, typically magnesium[2].

dot

Caption: Overview of the cadinene biosynthesis pathway.

Quantitative Data

Table 1: Kinetic Parameters of (+)-δ-Cadinene Synthase Isozymes from Gossypium arboreum

| Enzyme Isozyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Wild-type DCS | (E,E)-FPP | 3.2 ± 0.5 | 0.010 ± 0.0005 | [1] |

| D308A DCS Mutant | (E,E)-FPP | 43 ± 16 | 0.012 ± 0.001 | [1] |

| CAD1-A | (E,E)-FPP | 7 | 0.039 | [3] |

Table 2: Product Distribution from the Cyclization of (3RS)-[4,4,13,13,13-2H5]-Nerolidyl Diphosphate by Recombinant (+)-δ-Cadinene Synthase

| Product | Relative Abundance (%) |

| [8,8,15,15,15-2H5]-δ-Cadinene | 62.1 |

| [6,6,15,15,15-2H5]-α-Bisabolol | 15.8 |

| [6,6,15,15,15-2H5]-β-Bisabolene | 8.1 |

| [4,4,13,13-2H4]-(E)-β-Farnesene | 9.8 |

| Unknowns | 4.2 |

| Data from Benedict et al. (2001)[4] |

Experimental Protocols

Heterologous Expression and Purification of (+)-δ-Cadinene Synthase in E. coli

This protocol describes the production and purification of recombinant (+)-δ-cadinene synthase from E. coli.

dot

Caption: Experimental workflow for enzyme purification.

Methodology:

-

Gene Expression: The cDNA encoding (+)-δ-cadinene synthase is cloned into an appropriate E. coli expression vector (e.g., pET series) with a polyhistidine tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.

-

Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C). The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). The protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) to remove imidazole and for long-term storage at -80°C. Protein concentration is determined using a standard method such as the Bradford assay.

In Vitro Enzyme Assay for (+)-δ-Cadinene Synthase Activity

This protocol outlines a radiochemical assay to determine the kinetic parameters of (+)-δ-cadinene synthase.

Materials:

-

Purified (+)-δ-cadinene synthase

-

[1-3H]-Farnesyl diphosphate (substrate)

-

Assay buffer: 25 mM HEPES, pH 7.5, 15 mM MgCl2, 5 mM DTT

-

Pentane (for extraction)

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Reaction Setup: The assay is performed in a final volume of 250 µL. The reaction mixture contains the assay buffer and varying concentrations of [1-3H]-farnesyl diphosphate (e.g., 1-200 µM).

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of purified (+)-δ-cadinene synthase (e.g., 0.5 µM).

-

Incubation: The reaction is incubated at 25°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Extraction: The reaction is stopped by the addition of an equal volume of pentane. The mixture is vortexed vigorously to extract the radioactive hydrocarbon product.

-

Quantification: A portion of the pentane layer is transferred to a scintillation vial containing a scintillation cocktail. The radioactivity is measured using a scintillation counter.

-

Data Analysis: The kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Extraction and Quantification of Cadinene Sesquiterpenoids from Plant Material

This protocol describes the extraction and analysis of cadinene sesquiterpenoids from plant tissues.

dot

Caption: Workflow for plant sesquiterpenoid extraction.

Methodology:

-

Sample Preparation: Fresh or lyophilized plant material is ground to a fine powder in liquid nitrogen using a mortar and pestle.

-

Extraction: A known weight of the powdered plant material is extracted with a suitable organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof) at room temperature with shaking for a specified period (e.g., 1-2 hours). An internal standard (e.g., caryophyllene) can be added at this stage for quantification.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the sample.

-

GC-MS Analysis: The concentrated extract is redissolved in a known volume of solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-500

-

-

-

Identification and Quantification: Cadinene isomers are identified by comparing their retention times and mass spectra with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST). Quantification is performed by integrating the peak areas of the target compounds and comparing them to the peak area of the internal standard.

Conclusion

This technical guide provides a foundational resource for researchers engaged in the study of cadinene sesquiterpenoid biosynthesis. The provided data, protocols, and visual aids are intended to facilitate experimental design and data interpretation in the fields of natural product chemistry, metabolic engineering, and drug discovery. A thorough understanding of this biosynthetic pathway will undoubtedly pave the way for the development of novel pharmaceuticals and the sustainable production of high-value chemicals. Further research into the regulatory mechanisms and the broader enzymatic landscape of sesquiterpene biosynthesis will continue to unveil new opportunities in biotechnology and medicine.

References

- 1. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]

- 3. Cloning and heterologous expression of a second (+)-delta-cadinene synthase from Gossypium arboreum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cyclization of farnesyl diphosphate and nerolidyl diphosphate by a purified recombinant delta-cadinene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 3-Acetoxy-4-cadinen-8-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid compound that has been noted in chemical databases. This technical guide serves to consolidate the currently available information on its discovery and characterization. Sesquiterpenoids, a class of C15 terpenoids, are widely distributed in the plant kingdom and are known for their diverse chemical structures and significant biological activities. The cadinane skeleton, a bicyclic sesquiterpenoid framework, is a common structural motif found in many natural products. While the specific details surrounding the initial discovery and comprehensive characterization of this compound are not extensively documented in publicly accessible scientific literature, this guide provides the foundational knowledge that has been gathered.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 923950-05-4 | [1] |

| Molecular Formula | C₁₇H₂₆O₃ | [1] |

| Molecular Weight | 278.39 g/mol | - |

| Compound Type | Sesquiterpenoid | - |

Discovery and Natural Source

Information from chemical suppliers indicates that this compound is a natural product isolated from Eupatorium adenophorum, also known as Ageratina adenophora.[2][3][4][5][6] This plant is a perennial herb belonging to the Asteraceae family and is a well-documented source of a variety of cadinane-type sesquiterpenoids.[7] However, a primary research publication detailing the specific isolation and structure elucidation of this compound from this plant could not be identified in the course of this review.

Characterization

Due to the absence of a primary scientific publication, detailed experimental protocols and comprehensive characterization data for this compound are not available. The structural characterization of novel natural products typically involves a combination of spectroscopic techniques.

General Experimental Workflow for Sesquiterpenoid Isolation

The isolation of cadinane sesquiterpenoids from plant material generally follows a standard workflow. A hypothetical workflow for the isolation of this compound from Eupatorium adenophorum is depicted below.

Caption: A generalized workflow for the isolation of sesquiterpenoids from a plant source.

Spectroscopic Analysis

The structural elucidation of a novel compound like this compound would rely on the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl (C=O) and ester (C-O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about any chromophores present in the molecule.

Unfortunately, specific spectroscopic data for this compound is not available in the reviewed literature.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathways of this compound. However, other cadinane sesquiterpenes isolated from Eupatorium adenophorum have been reported to exhibit various biological activities, including antifungal and cytotoxic effects.[3][4] This suggests that this compound could also possess interesting biological properties that warrant investigation.

Conclusion

This compound is a sesquiterpenoid that has been putatively isolated from Eupatorium adenophorum. While its chemical identity is established with a CAS number, the primary scientific literature detailing its discovery, the experimental protocols for its isolation and characterization, and any evaluation of its biological activity is not currently available. The information presented in this guide is based on data from chemical suppliers and the general knowledge of natural product chemistry. Further research and publication of the complete characterization and biological evaluation of this compound are necessary to fully understand its properties and potential applications. Researchers interested in this compound are encouraged to perform their own isolation and characterization or to seek out the original researchers who may have unpublished data.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three new cadinane-type sesquiterpenes from Eupatorium adenophorum spreng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alliedacademies.org [alliedacademies.org]

- 7. tandfonline.com [tandfonline.com]

The Natural Occurrence of 3-Acetoxy-4-cadinen-8-one in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one in the plant kingdom, with a particular focus on its primary known source, Eupatorium adenophorum (syn. Ageratina adenophora). This document collates available quantitative data, details established experimental protocols for isolation and characterization, and explores the current understanding of its biosynthetic pathway. Visual diagrams are provided to illustrate key experimental workflows and biosynthetic routes, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence and Quantitative Analysis

This compound is a cadinane-type sesquiterpenoid that has been identified as a significant constituent of the essential oil of Eupatorium adenophorum, a plant belonging to the Asteraceae family. This compound is also referred to in the literature as 3-acetoxyamorpha-4,7(11)-dien-8-one. The concentration of this sesquiterpenoid can vary depending on the geographical location of the plant and the specific part analyzed.

A study on the essential oils from the aerial parts of Eupatorium adenophorum collected from different localities in India revealed that 3-acetoxyamorpha-4,7(11)-dien-8-one can be a dominant component, with its concentration ranging from 0.3% to as high as 16.3%[1]. Another analysis of the essential oil from the inflorescences of the same plant species reported a concentration of 7.4% for this compound[2]. This variability highlights the importance of source material selection and standardization in natural product research.

| Plant Species | Plant Part | Analytical Method | Concentration (%) | Reference |

| Eupatorium adenophorum (syn. Ageratina adenophora) | Aerial Parts | GC/MS | 0.3 - 16.3 | [1] |

| Eupatorium adenophorum (syn. Ageratina adenophora) | Inflorescences | GC-MS | 7.4 | [2] |

Experimental Protocols

While a singular, detailed protocol for the specific isolation of this compound is not extensively documented, a general methodology can be compiled from studies on the isolation of cadinene derivatives from Eupatorium adenophorum. The following represents a standard workflow for the extraction, isolation, and purification of this class of compounds.

Extraction of Sesquiterpenoids

The initial step involves the extraction of secondary metabolites from the plant material.

-

Plant Material: Air-dried and powdered aerial parts (leaves, stems, and flowers) of Eupatorium adenophorum.

-

Solvent Extraction:

-

Method 1: Maceration with Ethanol. The powdered plant material is soaked in 95% ethanol at room temperature for an extended period (e.g., 48-72 hours), often with periodic agitation. The process is typically repeated multiple times to ensure exhaustive extraction. The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator.

-

Method 2: Maceration with Ethyl Acetate. Similar to the ethanol extraction, ethyl acetate can be used as the solvent to extract a less polar fraction of compounds, which is often enriched in sesquiterpenoids.

-

Method 3: Steam Distillation for Essential Oils. For obtaining the volatile fraction, including many sesquiterpenoids, steam distillation of the fresh or dried aerial parts is a common method. The collected essential oil can then be subjected to further chromatographic separation.

-

Isolation and Purification

The crude extract or essential oil is then subjected to various chromatographic techniques to isolate the target compound.

-

Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of non-polar to polar solvents is employed. A typical gradient system starts with n-hexane, gradually increasing the polarity with the addition of ethyl acetate (e.g., from 100% n-hexane to 100% ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to assess the purity of the isolated fractions.

-

Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254).

-

Mobile Phase: A solvent system of n-hexane and ethyl acetate in a suitable ratio (e.g., 7:3 v/v) is often effective for separating sesquiterpenoids.

-

Visualization: Spots can be visualized under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain the compound in high purity.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Structural Characterization

The structure of the purified this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number, environment, and connectivity of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular structure.

-

Biosynthesis of this compound

The biosynthesis of this compound, as a cadinane-type sesquiterpenoid, originates from the general isoprenoid pathway. While the specific enzymes involved in the later steps of its formation in Eupatorium adenophorum have not been fully characterized, a putative pathway can be proposed based on known sesquiterpenoid biosynthesis in plants.

The pathway begins with the synthesis of the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

Three molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase, likely a cadinene synthase, then catalyzes the cyclization of FPP to form a cadinene carbocation intermediate. Subsequent oxidation and acetylation steps, catalyzed by cytochrome P450 monooxygenases and acetyltransferases respectively, would lead to the final product, this compound.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation of this compound.

Putative Biosynthetic Pathway

Caption: A putative biosynthetic pathway for this compound.

References

Methodological & Application

Application Note: GC-MS Analysis of 3-Acetoxy-4-cadinen-8-one for Phytochemical and Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid that has been isolated from various natural sources, including the plant Eupatorium adenophorum.[1] Sesquiterpenoids are a class of naturally occurring compounds with a diverse range of biological activities, making them of significant interest in pharmaceutical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.[2][3] This application note provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 923950-05-4[4] |

| Molecular Formula | C17H26O3[4] |

| Molecular Weight | 278.387 g/mol [4] |

| Boiling Point | 363.7±42.0 °C at 760 mmHg[4] |

| Flash Point | 156.1±27.9 °C[4] |

| Density | 1.0±0.1 g/cm3 [4] |

| LogP | 3.42[4] |

Experimental Protocols

1. Sample Preparation: Extraction from Plant Material

This protocol describes a general method for the extraction of sesquiterpenoids from plant tissues.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

-

Ultrasonic bath

Procedure:

-

Weigh 10 g of dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of methanol to the flask.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Redissolve the dried extract in 50 mL of distilled water and partition with 50 mL of dichloromethane three times.

-

Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

-

Filter the extract and evaporate to dryness.

-

Reconstitute the final extract in a known volume of methanol or ethyl acetate for GC-MS analysis.

2. GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-500 |

| Scan Mode | Full Scan |

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound. The concentration of the analyte in the samples can then be determined by comparing its peak area to the calibration curve. Table 3 provides an example of how to present quantitative data.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 18.52 | 150,000 | 1.0 |

| Standard 2 | 18.52 | 745,000 | 5.0 |

| Standard 3 | 18.52 | 1,490,000 | 10.0 |

| Standard 4 | 18.52 | 3,780,000 | 25.0 |

| Standard 5 | 18.52 | 7,510,000 | 50.0 |

| Plant Extract 1 | 18.53 | 985,000 | 6.8 |

| Plant Extract 2 | 18.51 | 1,230,000 | 8.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant source.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:923950-05-4 | Chemsrc [chemsrc.com]

Application Note: Quantification of 3-Acetoxy-4-cadinen-8-one using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid of interest in natural product research and drug development. The method utilizes a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol provides a framework for the accurate and precise measurement of this compound in various sample matrices, including plant extracts and in-process drug manufacturing samples.

Introduction

This compound is a cadinane sesquiterpenoid that has been isolated from plant sources such as Eupatorium adenophorum.[1] Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive targets for pharmaceutical research. Accurate quantification of these compounds is essential for quality control of herbal medicines, pharmacokinetic studies, and the overall drug development process. This document provides a detailed protocol for the quantification of this compound using a widely accessible HPLC-UV system.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₃ | [2] |

| Molecular Weight | 278.387 g/mol | [2] |

| Appearance | White to off-white solid | Assumed |

| Solubility | Soluble in methanol, ethanol, acetonitrile, and other organic solvents. | Assumed |

| UV max (λmax) | ~245 nm | Assumed based on α,β-unsaturated ketone chromophore |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (≥98%)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure.

-

Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (50:50, Mobile Phase A: Mobile Phase B).

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Data Presentation

Calibration Curve and Linearity

A calibration curve was generated by plotting the peak area of the this compound standard against its concentration.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

-

Linearity (R²): 0.9998

-

Linear Range: 1 - 100 µg/mL

-

Limit of Detection (LOD): 0.2 µg/mL

-

Limit of Quantification (LOQ): 0.7 µg/mL

Precision and Accuracy

| QC Sample (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

| 5 | 1.8 | 2.5 | 98.5 |

| 25 | 1.2 | 1.9 | 101.2 |

| 75 | 0.9 | 1.5 | 99.8 |

Experimental Workflow Diagram

Caption: HPLC quantification workflow for this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. This protocol can be adapted for the analysis of this compound in various complex matrices with appropriate sample preparation.

References

Application Notes and Protocols for the Extraction of 3-Acetoxy-4-cadinen-8-one from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid of the cadinane class that has been identified in various plant species, notably Eupatorium adenophorum (crofton weed). Sesquiterpenoids are a diverse group of natural products with a wide range of biological activities, making them of significant interest for drug discovery and development. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, based on established methodologies for the separation of cadinane sesquiterpenes.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of cadinane-type sesquiterpenoids from Eupatorium adenophorum. It is important to note that the yield of the specific target compound, this compound, may vary depending on the plant's geographic origin, harvest time, and the specific extraction conditions employed. The data presented here are illustrative and based on typical yields for similar compounds isolated from this plant genus.

| Step | Parameter | Value | Notes |

| 1. Extraction | Plant Material (dried leaves) | 1.0 kg | --- |

| Extraction Solvent | Ethyl Acetate | 3 x 5 L | |

| Crude Extract Yield | 50 - 70 g | Yield can vary based on plant quality. | |

| Crude Extract (% of dry weight) | 5 - 7 % | --- | |

| 2. Column Chromatography (Silica Gel) | Crude Extract Loaded | 50 g | --- |

| Elution Solvents | Hexane-Ethyl Acetate Gradient | Stepwise gradient from 100:0 to 0:100 | |

| Number of Fractions Collected | 10 - 15 | Fractions are typically pooled based on TLC analysis. | |

| Yield of Target Fraction(s) | 5 - 10 g | Contains a mixture of sesquiterpenoids. | |

| 3. Preparative TLC / HPLC | Input Material | 1 g of target fraction | --- |

| Mobile Phase (TLC) | Hexane:Ethyl Acetate (7:3) | Optimization may be required. | |

| Purified Compound Yield | 50 - 150 mg | Yield of a single pure sesquiterpenoid. | |

| Purity | >95% | As determined by HPLC and NMR. |

Experimental Protocols

The following protocols describe a representative procedure for the extraction and isolation of this compound from the leaves of Eupatorium adenophorum.

Plant Material Preparation

-

Collect fresh leaves of Eupatorium adenophorum.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction

-

Macerate the powdered plant material (1.0 kg) in ethyl acetate (5 L) at room temperature for 48 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh ethyl acetate.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.

Isolation and Purification

The isolation of this compound from the crude extract is a multi-step process involving chromatographic techniques.

3.1. Silica Gel Column Chromatography

-

Prepare a silica gel (60-120 mesh) column using a suitable glass column. The amount of silica gel should be approximately 20-50 times the weight of the crude extract to be loaded.

-

Pre-adsorb the crude extract (e.g., 50 g) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 20:80, and finally 100% ethyl acetate).

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the target compound based on the TLC profiles.

3.2. Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)

For final purification, either pTLC or preparative HPLC can be employed.

-

Preparative TLC:

-

Apply the concentrated, enriched fraction onto a preparative TLC plate (silica gel).

-

Develop the plate using an optimized solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the bands under UV light.

-

Scrape the band corresponding to the desired compound.

-

Extract the compound from the silica gel with a polar solvent like ethyl acetate or methanol.

-

Filter and evaporate the solvent to obtain the purified compound.

-

-

Preparative HPLC:

-

Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution into a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Elute with an appropriate mobile phase gradient (e.g., water:acetonitrile or water:methanol).

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to yield the pure compound.

-

Structure Elucidation

The structure of the purified compound should be confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.

Caption: Experimental workflow for extraction and isolation.

Caption: Logical steps from plant material to pure compound.

Application Notes and Protocols for Cytotoxicity Assay of 3-Acetoxy-4-cadinen-8-one on Cancer Cell Lines

Abstract

This document provides a comprehensive guide for assessing the cytotoxic potential of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid, against various cancer cell lines. In the absence of published cytotoxicity data for this specific compound, we present a generalized yet detailed methodology that can be adapted for the initial screening and evaluation of novel natural products. This application note includes a step-by-step protocol for the crystal violet cytotoxicity assay, guidelines for data presentation and analysis, and a discussion of a potential mechanism of action involving the induction of apoptosis. The provided workflows and protocols are intended to serve as a foundational resource for researchers in oncology and drug discovery.

Introduction

Natural products are a significant source of novel chemotherapeutic agents. Sesquiterpenoids, a large class of naturally occurring compounds, have demonstrated a wide range of biological activities, including potent cytotoxic effects against cancer cells. This compound is a sesquiterpenoid whose anticancer potential has not yet been extensively characterized.

The primary objective of a cytotoxicity assay is to determine the concentration at which a substance exhibits toxicity to cells. A common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This application note details a robust and cost-effective method for determining the cytotoxicity of this compound using the crystal violet assay.[1][2][3] This assay is a simple and reliable method for quantifying cell viability in adherent cell cultures.[2][3]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of a novel compound like this compound involves several key stages, from initial compound preparation to data analysis and interpretation. The following diagram illustrates a typical experimental pipeline.

Materials and Reagents

-

This compound (as a stock solution in DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Crystal Violet Staining Solution (0.5% w/v in 25% methanol)

-

Methanol

-

33% Acetic Acid Solution

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Protocol: Crystal Violet Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

4.1. Cell Seeding

-

Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest adherent cells using Trypsin-EDTA when they reach 70-80% confluency.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well, depending on the cell line's growth rate).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours to allow the cells to attach.

4.2. Compound Treatment

-

Prepare a series of dilutions of this compound from the stock solution using the appropriate cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of the test compound to the respective wells.

-

Include a vehicle control group (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control group (fresh medium only).

-

Incubate the plate for an additional 48 hours (or a desired time point).

4.3. Staining and Quantification

-

After incubation, gently wash the cells twice with 200 µL of PBS per well.

-

Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

-

Remove the methanol and let the plates air dry completely.

-

Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[2]

-

Wash the plate four times with tap water to remove the excess stain.

-

Invert the plate on a paper towel and gently tap to remove any remaining liquid. Allow the plate to air dry.

-

Add 200 µL of a solubilizing agent (e.g., 33% acetic acid) to each well to dissolve the bound dye.

-

Incubate the plate on a shaker for 15-20 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4.4. Data Analysis

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

Data Presentation

The cytotoxic activity of this compound should be summarized in a table format for clear comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Tissue Origin | IC50 (µM) ± SD* |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 28.5 ± 3.1 |

| HepG2 | Hepatocellular Carcinoma | 12.8 ± 1.5 |

| HCT116 | Colon Carcinoma | 21.7 ± 2.5 |

| HeLa | Cervical Adenocarcinoma | 35.1 ± 4.2 |

*Data are presented as mean ± standard deviation from three independent experiments.

Potential Mechanism of Action: Induction of Apoptosis

Should this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a frequent target.

This diagram illustrates how a compound like this compound might induce apoptosis. It could potentially inhibit anti-apoptotic proteins like Bcl-2 or activate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria.[4][5] This, in turn, triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in cell death.[4][6]

Conclusion

This application note provides a framework for the cytotoxic evaluation of this compound against cancer cell lines. The detailed protocol for the crystal violet assay offers a reliable and efficient method for initial screening. The presented data tables and diagrams serve as templates for reporting and conceptualizing the experimental results. Further studies would be necessary to confirm the precise mechanism of action if significant cytotoxic activity is observed.

References

- 1. Crystal violet staining protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

Application Note: Evaluation of the Anti-inflammatory Activity of 3-Acetoxy-4-cadinen-8-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for evaluating the anti-inflammatory properties of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one. The methodologies described herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to assess the compound's ability to modulate key inflammatory mediators. The protocols cover cell viability, nitric oxide (NO) production, expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, this note presents exemplary data in structured tables and visualizes the pertinent inflammatory signaling pathways and experimental workflows using Graphviz diagrams to guide researchers in their experimental design and data interpretation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery. Sesquiterpenoids, a large class of natural products, have shown promise as potential therapeutic agents. This compound is a sesquiterpenoid whose anti-inflammatory potential is of significant interest. This application note outlines a comprehensive suite of in vitro assays to characterize the anti-inflammatory activity of this compound, focusing on its effects on key inflammatory pathways and mediators in murine macrophages.

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.

Detailed Experimental Protocols

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[1][2][3]

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and cytokine analysis) at a density of 2 x 10^5 cells/mL.

-

Allow cells to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO, final concentration <0.1%).

-

Incubate for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 1 µg/mL for the specified duration (e.g., 24 hours for NO and cytokine assays, 18-24 hours for protein expression).

-

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are due to the compound's activity or simply due to cytotoxicity.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Following the treatment period with this compound (with or without LPS), add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Nitric Oxide (NO) Assay (Griess Assay)

Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages during inflammation.[2][4]

-

Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[4][5][6]

-

Protocol:

-

After 24 hours of treatment and LPS stimulation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Western Blot Analysis for iNOS and COX-2 Expression

This protocol determines the effect of the compound on the protein levels of key pro-inflammatory enzymes.[7][8][9]

-